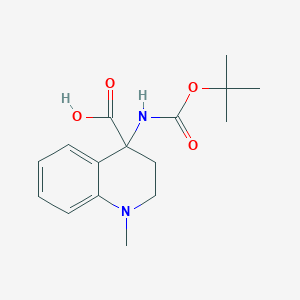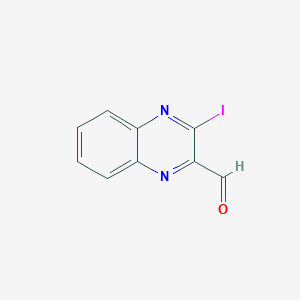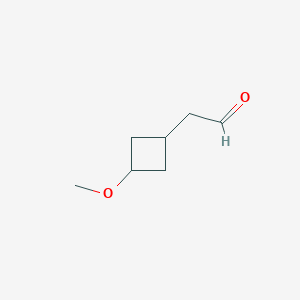
2-(3-Methoxycyclobutyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxycyclobutyl)acetaldehyde is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxy-1-butene, followed by oxidation to introduce the aldehyde functionality. The reaction conditions typically involve the use of a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled temperature and pH conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and oxidation steps. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxycyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
Oxidation: 2-(3-Methoxycyclobutyl)acetic acid.
Reduction: 2-(3-Methoxycyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Methoxycyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxycyclobutyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxycyclobutyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(3-Methoxycyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methoxycyclobutanone: Similar cyclobutyl ring with a methoxy group, but with a ketone functionality.
Uniqueness
2-(3-Methoxycyclobutyl)acetaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a cyclobutyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-(3-methoxycyclobutyl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-6(5-7)2-3-8/h3,6-7H,2,4-5H2,1H3 |
Clave InChI |
DWHJGDFQSJJUGO-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)


![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
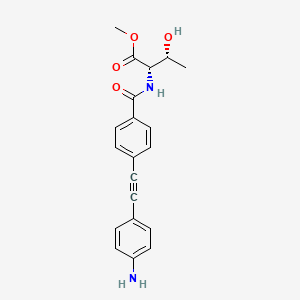
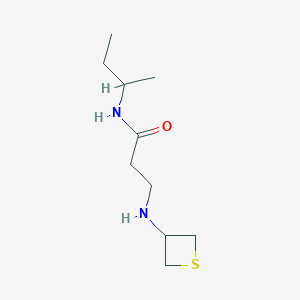

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
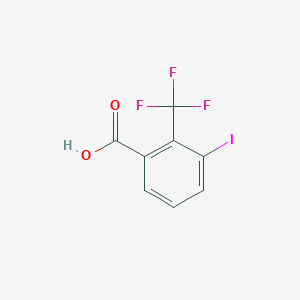
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
